
4-Fluoro-2-nitrophenyl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-nitrophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H3F4NO5S and a molecular weight of 289.16 g/mol . It is also known by its IUPAC name, this compound . This compound is a solid at ambient temperature and is used in various chemical reactions and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-nitrophenyl trifluoromethanesulfonate typically involves the reaction of 4-fluoro-2-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Fluoro-2-nitrophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro and trifluoromethanesulfonate groups.
Common Reagents and Conditions
Major Products
Nucleophilic Substitution: The major products are substituted phenyl derivatives, depending on the nucleophile used.
Reduction: The major product is 4-fluoro-2-aminophenyl trifluoromethanesulfonate.
科学的研究の応用
4-Fluoro-2-nitrophenyl trifluoromethanesulfonate is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: This compound is used in the development of pharmaceuticals, where it serves as an intermediate in the synthesis of biologically active molecules.
Material Science: It is used in the preparation of functional materials, such as polymers and advanced coatings.
作用機序
The mechanism of action of 4-Fluoro-2-nitrophenyl trifluoromethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions . The electron-withdrawing nitro and trifluoromethanesulfonate groups increase the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles . This property is exploited in various synthetic applications to introduce functional groups into aromatic systems.
類似化合物との比較
Similar Compounds
4-Nitrophenyl trifluoromethanesulfonate: Similar in structure but lacks the fluoro substituent.
2-Nitrophenyl trifluoromethanesulfonate: Similar but with the nitro group in a different position.
Uniqueness
4-Fluoro-2-nitrophenyl trifluoromethanesulfonate is unique due to the presence of both fluoro and nitro substituents, which enhance its reactivity and versatility in synthetic applications . The combination of these groups allows for selective functionalization of the aromatic ring, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
(4-fluoro-2-nitrophenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO5S/c8-4-1-2-6(5(3-4)12(13)14)17-18(15,16)7(9,10)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQXVKTUCAMOGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)
![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)



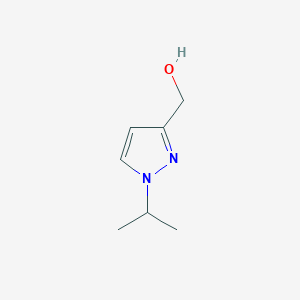

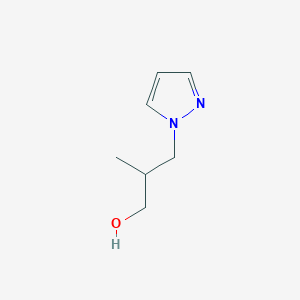

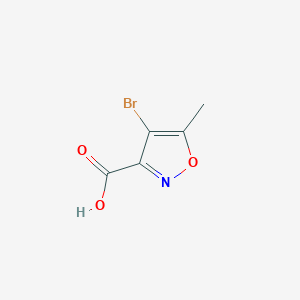
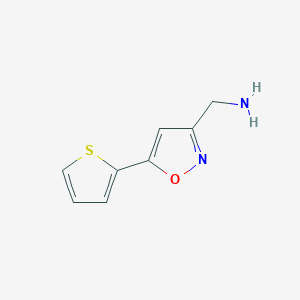
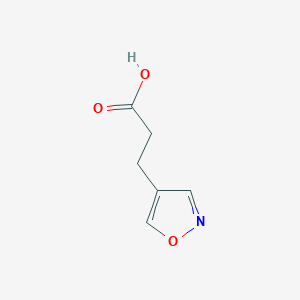
![3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1344681.png)
![3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1344682.png)
